molecular formula C5H11NO3S B2690572 N-(2-hydroxycyclobutyl)methanesulfonamide CAS No. 2198917-61-0

N-(2-hydroxycyclobutyl)methanesulfonamide

Cat. No.: B2690572
CAS No.: 2198917-61-0
M. Wt: 165.21
InChI Key: UWGHQZDKXWWKJB-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)methanesulfonamide: is an organosulfur compound with the molecular formula C5H11NO3S and a molecular weight of 165.21 g/mol. This compound features a cyclobutyl ring substituted with a hydroxyl group and a methanesulfonamide group, making it a unique structure in the realm of sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclobutyl)methanesulfonamide typically involves the reaction of cyclobutanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxycyclobutyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)methanesulfonamide has shown promise in various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.

Comparison with Similar Compounds

    N-(2-hydroxycyclobutyl)-N-methylmethanesulfonamide: A related compound with an additional methyl group on the nitrogen atom.

    Methanesulfonamide: A simpler sulfonamide without the cyclobutyl ring.

Uniqueness: N-(2-hydroxycyclobutyl)methanesulfonamide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other sulfonamides. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3S/c1-10(8,9)6-4-2-3-5(4)7/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGHQZDKXWWKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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